n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine
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Overview
Description
N,6-Dimethyl-N-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine is a chemical compound with a complex structure that includes a pyridine ring substituted with dimethyl and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-Dimethyl-N-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Dimethyl and Methylamino Groups: These groups can be introduced through alkylation and amination reactions, respectively.
Cyclopropyl Methylation: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents like diazomethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,6-Dimethyl-N-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N,6-Dimethyl-N-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,6-Dimethyl-N-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-pentanamine
- 4-Methyl-2-hexanamine
- 3-(N,N-Dimethylamino)pyridine
Uniqueness
N,6-Dimethyl-N-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
922337-56-2 |
---|---|
Molecular Formula |
C12H19N3 |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N,6-dimethyl-N-[[1-(methylamino)cyclopropyl]methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H19N3/c1-10-4-5-11(8-14-10)15(3)9-12(13-2)6-7-12/h4-5,8,13H,6-7,9H2,1-3H3 |
InChI Key |
XHGBODMGCRPDKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)N(C)CC2(CC2)NC |
Origin of Product |
United States |
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